2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
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Description
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antipsychotic Agents : Heterocyclic analogues, including structures related to 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide, have been evaluated for their potential as antipsychotic agents. They exhibited potent in vivo activities and were less active in models predictive of extrapyramidal side effects, suggesting their potential utility in treating psychotic disorders with reduced side effect profiles (Norman et al., 1996).
Psychotropic, Anti-inflammatory, and Antimicrobial Activity : Derivatives have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial action. These findings indicate a broad spectrum of potential therapeutic applications (Zablotskaya et al., 2013).
Diagnostic Applications and Chemical Properties
Fluorescent Chemosensor for Cobalt(II) Ions : A derivative acted as a highly selective fluorescent chemosensor for Co2+ ions, showcasing its potential application in biological environments and live cell imaging. This indicates its utility in detecting trace-level Co2+ in various settings (Liu et al., 2019).
PET Imaging of Sigma2 Receptor Status : Fluorine-18-labeled benzamide analogues, structurally related to the compound , have been developed for PET imaging of sigma-2 receptor status in solid tumors, suggesting potential applications in cancer diagnostics (Tu et al., 2007).
C-H Activation and Synthesis of Polycyclic Amides : The compound's structural framework has been utilized in methodologies for synthesizing isoquinolones via oxidative ortho C-H activation of benzamides, indicating its role in facilitating the development of complex organic molecules (Song et al., 2010).
properties
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-4-3-9-18(19)20(24)22-12-5-6-13-23-14-11-16-7-1-2-8-17(16)15-23/h1-4,7-10H,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDVTNYUEDAXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide |
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